molecular formula C18H21NO4 B5538532 N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 5938-36-3

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B5538532
CAS No.: 5938-36-3
M. Wt: 315.4 g/mol
InChI Key: XQFKILYYFSGWFV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide is an acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the nitrogen atom and a 2,6-dimethylphenoxy moiety linked via an acetamide backbone. This structure combines aromatic methoxy and methyl substituents, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,6-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-6-5-7-13(2)18(12)23-11-17(20)19-15-10-14(21-3)8-9-16(15)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFKILYYFSGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974795
Record name N-(2,5-Dimethoxyphenyl)-2-(2,6-dimethylphenoxy)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5938-36-3
Record name N-(2,5-Dimethoxyphenyl)-2-(2,6-dimethylphenoxy)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Physicochemical Properties

Table 2: Physical and Crystallographic Data
Compound Name Crystal Structure Features Hydrogen Bonding Reference ID
N-(2,6-dimethylphenyl)-2,2-diphenylacetamide Dihedral angles: 82.59° between phenyl rings N–H⋯O chains along c-axis
N-(2,6-dimethylphenyl)acetamide derivatives Methyl groups increase steric bulk N–H⋯O and C–H⋯π interactions
2-(2,6-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide Predicted pKa: 12.77; density: 1.134 g/cm³ Ethoxy group increases lipophilicity
  • Crystallography: The target compound’s 2,6-dimethylphenoxy group likely forms intermolecular N–H⋯O bonds similar to those in and , affecting solubility and stability .
  • Lipophilicity : The ethoxy group in increases lipophilicity compared to methoxy, suggesting the target compound may have moderate membrane permeability .
Table 3: Toxicity Data for Acetamide Derivatives
Compound Name Toxicity Profile Reference ID
2-(p-butoxyphenoxy)-N-(2,6-dimethylphenyl)acetamide LD50 (oral, mouse): 400 mg/kg
N-(2,6-diethylphenyl)-2-methoxyacetamide No acute toxicity data available
  • Toxicity: Compounds with diethylaminoethyl or nitroso groups () show higher toxicity (e.g., LD50 = 25 mg/kg IV), whereas simpler methoxy/acetamide derivatives like the target compound may have safer profiles .

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